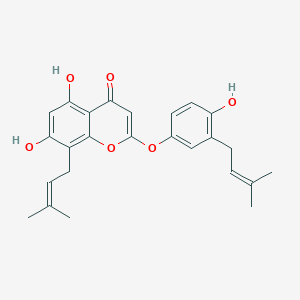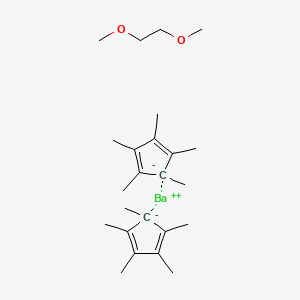
Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct is an organometallic compound with the empirical formula C24H40BaO2. This compound is known for its unique structure, where a barium ion is coordinated by two pentamethylcyclopentadienyl ligands and one 1,2-dimethoxyethane molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct typically involves the reaction of barium metal with pentamethylcyclopentadiene in the presence of 1,2-dimethoxyethane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{Ba} + 2 \text{C}_5(\text{CH}_3)_5\text{H} + \text{C}4\text{H}{10}\text{O}_2 \rightarrow \text{Ba}(\text{C}_5(\text{CH}_3)_5)_2(\text{C}4\text{H}{10}\text{O}_2) ]
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include using larger quantities of reactants and maintaining strict control over the reaction environment to ensure product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.
Substitution: The 1,2-dimethoxyethane ligand can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of barium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials, including thin films and coatings for electronic devices
Wirkmechanismus
The mechanism by which bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct exerts its effects is primarily through its ability to coordinate with other molecules and ions. The barium ion acts as a central metal, allowing the compound to interact with various substrates. This coordination can alter the electronic properties of the substrates, facilitating different chemical reactions. The pentamethylcyclopentadienyl ligands provide stability to the compound, while the 1,2-dimethoxyethane ligand can be easily substituted, making the compound versatile in its applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(pentamethylcyclopentadienyl)barium tetrahydrofuran adduct
- Bis(pentamethylcyclopentadienyl)barium(II)
Uniqueness
Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct is unique due to its specific ligand coordination, which imparts distinct chemical properties. The presence of 1,2-dimethoxyethane as a ligand differentiates it from other similar compounds, providing it with unique solubility and reactivity characteristics .
Eigenschaften
Molekularformel |
C24H40BaO2 |
|---|---|
Molekulargewicht |
497.9 g/mol |
IUPAC-Name |
barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.C4H10O2.Ba/c2*1-6-7(2)9(4)10(5)8(6)3;1-5-3-4-6-2;/h2*1-5H3;3-4H2,1-2H3;/q2*-1;;+2 |
InChI-Schlüssel |
YUAMYENRQPMVNH-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.COCCOC.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


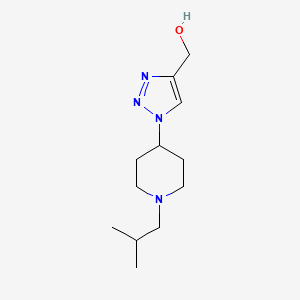
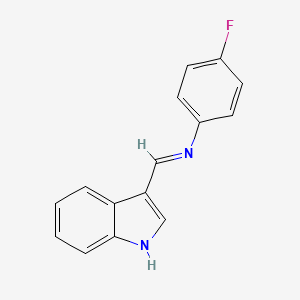

![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)


![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
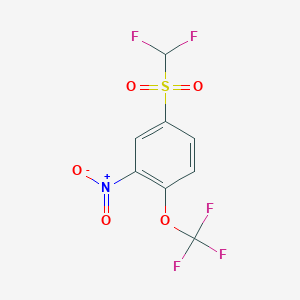
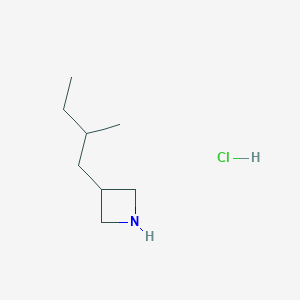
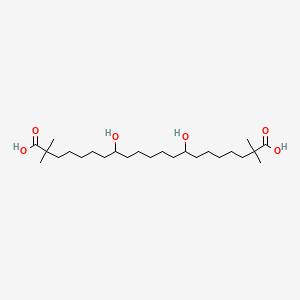
![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)
![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)
